molecular formula C9H11IN2 B13473303 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole

1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole

Cat. No.: B13473303
M. Wt: 274.10 g/mol
InChI Key: MNDGHVPLFNVMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole is a compound that features a unique bicyclo[1.1.1]pentane scaffold. This scaffold is known for its high-value bioisosteric properties, which make it an attractive component in drug design and other scientific applications. The compound’s structure includes an iodine atom attached to the bicyclo[1.1.1]pentane ring and a methyl-pyrazole moiety, contributing to its distinct chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole typically involves the functionalization of [1.1.1]propellane, a precursor to bicyclo[1.1.1]pentane derivatives. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . This process involves the use of radical initiators and specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as electrophilic activation of [1.1.1]propellane to promote iodo-sulfenylation with various thiols . These methods are designed to be conducted on a multigram scale without the exclusion of air or moisture, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cu(I) Catalysts: Used in click reactions to form triazole derivatives.

    Radical Initiators: Employed in the radical multicomponent carboamination of [1.1.1]propellane.

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold acts as a bioisostere, mimicking the geometry and electronic properties of other functional groups. This allows the compound to engage in various biochemical interactions, potentially altering the activity of enzymes, receptors, and other molecular targets .

Properties

Molecular Formula

C9H11IN2

Molecular Weight

274.10 g/mol

IUPAC Name

1-(3-iodo-1-bicyclo[1.1.1]pentanyl)-4-methylpyrazole

InChI

InChI=1S/C9H11IN2/c1-7-2-11-12(3-7)9-4-8(10,5-9)6-9/h2-3H,4-6H2,1H3

InChI Key

MNDGHVPLFNVMPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C23CC(C2)(C3)I

Origin of Product

United States

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